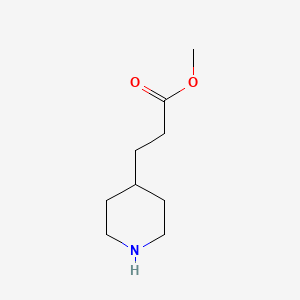

Methyl 3-(piperidin-4-yl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-piperidin-4-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTFCEJPMHOBDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437441 | |

| Record name | methyl 3-(piperidin-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71879-50-0 | |

| Record name | methyl 3-(piperidin-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Methyl 3-(piperidin-4-yl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(piperidin-4-yl)propanoate is a substituted piperidine derivative with potential applications in pharmaceutical research and development. A thorough understanding of its physicochemical properties is fundamental for drug design, formulation development, and toxicological assessment. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physicochemical Data

Table 1: Physicochemical Properties of this compound (Free Base)

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 71879-50-0 | PubChem[1] |

| Molecular Formula | C₉H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 171.24 g/mol | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| LogP (XLogP3-AA) | 0.7 | PubChem[1] |

| Water Solubility | Data not available | |

| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 167414-87-1 | AK Scientific, Inc.[2] |

| Molecular Formula | C₉H₁₈ClNO₂ | AK Scientific, Inc.[2] |

| Molecular Weight | 207.7 g/mol | AK Scientific, Inc.[2] |

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of a compound like this compound should follow internationally recognized standards to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for the testing of chemicals that are widely accepted by regulatory bodies and the scientific community.[3][4][5]

Melting Point/Melting Range (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[6][7]

-

Principle: This guideline describes several methods, including the capillary method, hot-stage microscopy, and differential scanning calorimetry (DSC).

-

Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance is observed to melt is recorded.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is determined from the endothermic peak of the resulting thermogram.[8]

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10]

-

Principle: Various methods are available, such as the ebulliometer method, the dynamic method (Siwoloboff method), and for smaller quantities, the photocell detection method.

-

Dynamic Method (Siwoloboff Method): A small tube containing the sample and an inverted capillary tube is heated. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary and the liquid level inside the capillary is the same as outside.

Acid Dissociation Constant (pKa) (OECD Guideline 112)

The pKa is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined.

-

Principle: The guideline outlines titration methods, spectrophotometric methods, and conductometric methods.

-

Titration Method: A solution of the substance is titrated with a standard solution of a strong acid or base. The pKa is determined from the pH profile of the titration curve.

Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can be dissolved in water at a specific temperature.[11][12][13][14][15]

-

Principle: The guideline describes the column elution method and the flask method.

-

Flask Method: A surplus of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117, and 123)

The partition coefficient (LogP) is a measure of the lipophilicity of a compound and is defined as the ratio of the concentration of the compound in n-octanol to its concentration in water at equilibrium.[16]

-

Shake Flask Method (OECD 107): The substance is dissolved in a mixture of n-octanol and water, and the mixture is shaken until equilibrium is reached. The concentrations of the substance in both phases are then measured to calculate the partition coefficient.[17] This method is suitable for LogP values between -2 and 4.[18]

-

HPLC Method (OECD 117): This method uses high-performance liquid chromatography to estimate the partition coefficient by correlating the retention time of the substance with that of known standards with defined LogP values. This is suitable for LogP values in the range of 0 to 6.[18]

-

Slow-Stirring Method (OECD 123): This method is particularly useful for highly lipophilic compounds and avoids the formation of microdroplets that can interfere with the measurement.[16]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity like this compound.

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

Conclusion

This technical guide has summarized the available physicochemical data for this compound, highlighting the need for further experimental determination of key properties. The outlined standard experimental protocols, based on OECD guidelines, provide a framework for obtaining reliable and reproducible data. The presented workflow illustrates a systematic approach to the physicochemical characterization of new chemical entities, which is crucial for advancing drug discovery and development programs.

References

- 1. This compound | C9H17NO2 | CID 10261546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 167414-87-1 this compound hydrochloride AKSci 9201BB [aksci.com]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. oecd.org [oecd.org]

- 5. search.library.brandeis.edu [search.library.brandeis.edu]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. oecd.org [oecd.org]

- 16. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. oecd.org [oecd.org]

- 18. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

Technical Guide: Methyl 3-(piperidin-4-yl)propanoate (CAS 71879-50-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(piperidin-4-yl)propanoate is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The piperidine ring is a common scaffold in a wide array of pharmaceuticals due to its favorable pharmacokinetic properties. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, a proposed synthesis protocol, representative analytical methodologies, and a discussion of its potential pharmacological relevance based on structurally related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 71879-50-0 | Internal Data |

| Molecular Formula | C₉H₁₇NO₂ | Internal Data |

| Molecular Weight | 171.24 g/mol | Internal Data |

| IUPAC Name | This compound | Internal Data |

| SMILES | COC(=O)CCC1CCNCC1 | Internal Data |

| Appearance | Expected to be a liquid or low-melting solid | Internal Data |

| Boiling Point | Not explicitly available; estimated to be >200 °C | Internal Data |

| Solubility | Soluble in methanol, ethanol, and dichloromethane. The hydrochloride salt is expected to be water-soluble. | Internal Data |

| pKa | The piperidine nitrogen is basic, with an estimated pKa of 9.8-10.2 for the conjugate acid. | Internal Data |

Synthesis Protocol

Step 1: Synthesis of Methyl 3-(4-oxopiperidin-1-yl)propanoate (Precursor)

This step is adapted from a patented procedure for a similar intermediate. It involves a conjugate addition reaction between 4-piperidone and methyl acrylate.

-

Materials:

-

4-piperidone hydrate hydrochloride

-

Methyl acrylate

-

Methanol

-

Triethylamine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

-

Procedure:

-

To a suspension of 4-piperidone hydrate hydrochloride (1 equivalent) in methanol, add triethylamine (1.1 equivalents) and stir at room temperature for 30 minutes to neutralize the hydrochloride.

-

Add methyl acrylate (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(4-oxopiperidin-1-yl)propanoate as an oil.

-

Step 2: Reduction of the Ketone to Yield this compound

The carbonyl group of the intermediate can be reduced to a methylene group using a Wolff-Kishner reduction, which is suitable for base-stable compounds.

-

Materials:

-

Methyl 3-(4-oxopiperidin-1-yl)propanoate

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Round-bottom flask with a distillation head and condenser

-

Heating mantle

-

-

Procedure:

-

In a round-bottom flask, combine methyl 3-(4-oxopiperidin-1-yl)propanoate (1 equivalent), hydrazine hydrate (4-5 equivalents), and diethylene glycol.

-

Heat the mixture to 130-140 °C for 1-2 hours to form the hydrazone intermediate.

-

Add powdered KOH (4-5 equivalents) to the reaction mixture.

-

Slowly raise the temperature, allowing for the distillation of water and excess hydrazine.

-

Once the distillation ceases, increase the temperature to 190-200 °C and reflux for 3-4 hours until the evolution of nitrogen gas stops.

-

Cool the reaction mixture and dilute with water.

-

Extract the product with a suitable organic solvent, such as toluene or diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Logical Workflow for the Proposed Synthesis:

Caption: Proposed two-step synthesis of this compound.

Analytical Methodologies

Accurate analytical methods are crucial for confirming the identity and purity of this compound. Below are representative protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR):

-

Objective: To confirm the proton environment of the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Expected Chemical Shifts (δ, ppm):

-

~3.67 (s, 3H): Methyl ester protons (-OCH₃).

-

~2.9-3.1 (m, 2H): Axial protons on the piperidine ring adjacent to the nitrogen.

-

~2.5-2.7 (m, 2H): Equatorial protons on the piperidine ring adjacent to the nitrogen.

-

~2.3-2.5 (t, 2H): Methylene protons adjacent to the ester carbonyl (-CH₂-COO).

-

~1.6-1.8 (m, 4H): Methylene protons on the piperidine ring and the propanoate side chain.

-

~1.2-1.4 (m, 1H): Methine proton at the 4-position of the piperidine ring.

-

A broad singlet for the piperidine N-H proton (variable chemical shift depending on concentration and solvent).

-

-

-

¹³C NMR (Carbon NMR):

-

Objective: To identify the number and types of carbon atoms.

-

Sample Preparation: As for ¹H NMR.

-

Expected Chemical Shifts (δ, ppm):

-

~173-175: Ester carbonyl carbon (-COO-).

-

~51-52: Methyl ester carbon (-OCH₃).

-

~45-47: Piperidine carbons adjacent to nitrogen (C2, C6).

-

~30-35: Piperidine carbons (C3, C5) and the methylene carbon of the propanoate chain.

-

~30-32: Piperidine carbon at the 4-position (C4).

-

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Technique: Electrospray Ionization (ESI) is suitable for this compound.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

-

Expected Results:

-

[M+H]⁺: The protonated molecular ion should be observed at m/z 172.1332.

-

Fragmentation: Common fragmentation pathways for piperidine derivatives involve the loss of the side chain and cleavage of the piperidine ring.

-

Illustrative MS Fragmentation Pathway:

Caption: Potential ESI-MS fragmentation pathways for the compound.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the compound.

-

Method: Reversed-phase HPLC with UV detection. Since the compound lacks a strong chromophore, derivatization or use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer is recommended for accurate quantification. For purity analysis, UV detection at low wavelengths (~210 nm) may be sufficient.

-

Typical Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Potential Biological and Pharmacological Relevance

While there is no specific pharmacological data available for this compound, the 4-substituted piperidine moiety is a key structural feature in many biologically active compounds. Therefore, this compound can be considered a valuable starting material for the synthesis of novel therapeutic agents.

-

Central Nervous System (CNS) Agents: The piperidine scaffold is present in numerous CNS-active drugs, including antipsychotics, antidepressants, and analgesics. The lipophilicity and basicity of the piperidine ring allow for good blood-brain barrier penetration.

-

Opioid Receptor Modulators: Fentanyl and its analogs, which are potent opioid agonists, feature a 4-anilidopiperidine core. While this compound is structurally simpler, it could serve as a precursor for the synthesis of novel opioid receptor ligands.

-

Enzyme Inhibitors: As seen with the related isomer, Methyl 3-(3-piperidinyl)propanoate hydrochloride's potential as an acetylcholinesterase inhibitor, this compound could be explored as a starting point for developing inhibitors for various enzymes.

Hypothetical Drug Discovery Workflow:

Caption: A potential workflow for utilizing the compound in drug discovery.

Safety and Handling

Based on the Safety Data Sheet (SDS) for the hydrochloride salt of similar compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Avoid breathing dust, fumes, or vapors. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place in a tightly sealed container. Keep away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate with significant potential for application in the synthesis of novel, biologically active molecules. This guide provides a foundational understanding of its properties, a plausible synthetic route, and representative analytical methods. Researchers and drug development professionals can use this information as a starting point for their investigations into the chemical and pharmacological potential of this and related piperidine derivatives.

"discovery and history of piperidine-4-yl derivatives in medicinal chemistry"

An In-depth Technical Guide on the Discovery, History, and Application of Piperidine-4-yl Derivatives in Drug Development

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most significant and versatile structural motifs in the field of medicinal chemistry. Its unique conformational flexibility and the presence of a basic nitrogen atom make it an ideal scaffold for interacting with a wide array of biological targets. Among its many derivatives, those substituted at the 4-position have proven to be particularly fruitful in the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of piperidine-4-yl derivatives, detailing their evolution from early synthetic explorations to their central role in the development of powerful analgesics and antipsychotics.

A Historical Trajectory: From a Laboratory Curiosity to a Privileged Scaffold

The journey of the piperidine-4-yl moiety in medicinal chemistry is a compelling narrative of scientific serendipity and rational drug design.

The Dawn of Synthetic Analgesics: The Meperidine Story

The story begins in the late 1930s with the work of German chemist Otto Eisleb. While investigating potential anticholinergic agents, Eisleb synthesized a novel 4-phenylpiperidine derivative, which he named pethidine, now more commonly known as meperidine.[1][2] This discovery, born from research with a different therapeutic goal, marked a pivotal moment in the history of medicine. Subsequent pharmacological testing by Otto Schaumann at IG Farben revealed its potent analgesic properties, heralding the era of synthetic opioids.[2] Meperidine's structural departure from the complex polycyclic framework of morphine demonstrated that potent analgesic activity could be achieved with a simpler, synthetically accessible scaffold.

The Fentanyl Revolution: A Leap in Potency

Building upon the foundational discovery of meperidine, the mid-20th century witnessed a surge in the exploration of 4-anilinopiperidine derivatives. This line of inquiry culminated in the groundbreaking work of Dr. Paul Janssen and his team at Janssen Pharmaceutica. In 1959, they synthesized fentanyl, a 4-anilinopiperidine derivative that was astonishingly 50 to 100 times more potent than morphine.[3] The development of fentanyl and its subsequent analogs, such as the even more potent carfentanil, underscored the profound impact that subtle structural modifications to the piperidine-4-yl core could have on pharmacological activity.[4]

A New Frontier in Psychiatry: The Advent of Haloperidol

The influence of the piperidine scaffold was not limited to analgesia. In 1958, the Janssen team, while investigating butyrophenone derivatives, synthesized haloperidol.[1][5][6] This 4-phenylpiperidine derivative emerged as a potent antipsychotic agent, revolutionizing the treatment of schizophrenia and other psychotic disorders.[5][7] Haloperidol's mechanism of action, primarily through the blockade of dopamine D2 receptors, solidified the "dopamine hypothesis" of schizophrenia and established the piperidine-4-yl moiety as a key pharmacophore for central nervous system (CNS) active drugs.[8]

Quantitative Analysis of Structure-Activity Relationships

The development of piperidine-4-yl derivatives has been a testament to the power of structure-activity relationship (SAR) studies. The following tables summarize key quantitative data for prototypic analgesic and antipsychotic compounds, illustrating the impact of structural modifications on their biological activity.

Table 1: Analgesic Potency of Key Piperidine-4-yl Opioids

| Compound | Structure | Animal Model | Route | ED₅₀ (mg/kg) | Relative Potency (Morphine = 1) |

| Morphine | Mouse (Hot Plate) | s.c. | ~5.0 | 1 | |

| Meperidine | Mouse (Hot Plate) | s.c. | ~10.0 | 0.5 | |

| Fentanyl | Rat (Tail Flick) | s.c. | 0.011[4] | ~450 | |

| cis-(+)-3-Methylfentanyl | Rat | s.c. | 0.00058[4] | ~8600 | |

| Carfentanil | Rat | s.c. | 0.00032 | ~15600 |

Table 2: Receptor Binding Affinities of Haloperidol and Related Antipsychotics

| Compound | D₂ Receptor Kᵢ (nM) | 5-HT₂ₐ Receptor Kᵢ (nM) |

| Haloperidol | 0.89[9] | 120[9] |

| Risperidone | 3.1 | 0.16 |

| Olanzapine | 1.9 | 3.5 |

| Clozapine | 130[9] | 8.9[9] |

Key Experimental Protocols

The characterization of piperidine-4-yl derivatives relies on a suite of well-established in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments cited in the development of these compounds.

In Vitro Assays: Receptor Binding Studies

Protocol 1: Mu-Opioid Receptor (MOR) Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the mu-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the mu-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).

-

Test Compound.

-

Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[10]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kₑ, e.g., 1 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]

-

Protocol 2: Dopamine D₂ Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine D₂ receptor.

Materials:

-

Cell membranes prepared from cells expressing the dopamine D₂ receptor.

-

Radioligand: [³H]-Spiperone.[11]

-

Test Compound.

-

Non-specific Binding Control: (+)-Butaclamol (10 µM).[12]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[12]

-

Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[12]

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine in triplicate:

-

Assay buffer.

-

[³H]-Spiperone (at a concentration of 2-3 times its Kₑ, e.g., 0.2-0.5 nM).[11]

-

For non-specific binding wells, add (+)-butaclamol.

-

Add varying concentrations of the test compound to the competitive binding wells.

-

Initiate the binding reaction by adding the membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 120 minutes.[2]

-

Filtration: Rapidly filter the contents through the PEI-soaked glass fiber filters and wash with ice-cold wash buffer.

-

Scintillation Counting: Measure the radioactivity on the filters.

-

Data Analysis: Perform data analysis as described in Protocol 1 to determine the IC₅₀ and Kᵢ values.

In Vivo Assays: Pharmacological Screening

Protocol 3: Hot-Plate Test for Analgesic Activity

Objective: To assess the central analgesic activity of a test compound in rodents.

Materials:

-

Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[13]

-

Test animals (mice or rats).

-

Test compound and vehicle control.

-

Positive control (e.g., morphine).

Procedure:

-

Acclimatization: Acclimatize the animals to the testing room and apparatus.

-

Baseline Measurement: Gently place each animal on the hot plate and record the latency (in seconds) to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.[14]

-

Drug Administration: Administer the test compound, vehicle, or positive control to different groups of animals via the desired route (e.g., intraperitoneal, subcutaneous).

-

Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the reaction latency.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies for each group. A significant increase in latency indicates an analgesic effect. The percentage of maximal possible effect (%MPE) can be calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Signaling Pathways and Experimental Workflows

The biological effects of piperidine-4-yl derivatives are mediated through their interaction with specific G-protein coupled receptors (GPCRs), initiating complex intracellular signaling cascades.

Mu-Opioid Receptor Signaling Pathway

Dopamine D2 Receptor Signaling in Antipsychotic Action

General Experimental Workflow for Piperidine-4-yl Drug Discovery

Conclusion and Future Perspectives

The discovery and development of piperidine-4-yl derivatives represent a landmark achievement in medicinal chemistry. From the serendipitous discovery of meperidine's analgesic properties to the rational design of highly potent and selective agents like fentanyl and haloperidol, this scaffold has consistently proven its value in addressing significant unmet medical needs. The ongoing exploration of novel derivatives continues to yield promising candidates for a range of therapeutic areas, including pain management, psychiatric disorders, and beyond. As our understanding of receptor pharmacology and drug design principles deepens, the piperidine-4-yl moiety is poised to remain a central and enduring feature in the landscape of drug discovery for the foreseeable future.

References

- 1. tandfonline.com [tandfonline.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Haloperidol - Wikipedia [en.wikipedia.org]

- 6. The haloperidol story. | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

- 13. scirp.org [scirp.org]

- 14. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl 3-(piperidin-4-yl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 3-(piperidin-4-yl)propanoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of experimental spectra for this specific compound, this document combines data from its closest structural isomer, Methyl 3-(piperidin-1-yl)propanoate, with predicted values and characteristic data for its constituent functional groups. This guide is intended to serve as a comprehensive resource for the identification and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | -OCH₃ |

| ~3.05 | d | 2H | Piperidine C2-H, C6-H (axial) |

| ~2.50 | t | 2H | -CH₂-COO- |

| ~2.45 | t | 2H | Piperidine C2-H, C6-H (equatorial) |

| ~1.70 | m | 2H | -CH₂-CH₂-COO- |

| ~1.60 | m | 2H | Piperidine C3-H, C5-H (axial) |

| ~1.45 | m | 1H | Piperidine C4-H |

| ~1.25 | m | 2H | Piperidine C3-H, C5-H (equatorial) |

| ~1.00-2.00 | br s | 1H | -NH- |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~174.0 | C=O (Ester) |

| ~51.5 | -OCH₃ |

| ~46.0 | Piperidine C2, C6 |

| ~35.0 | Piperidine C4 |

| ~32.0 | Piperidine C3, C5 |

| ~31.0 | -CH₂-COO- |

| ~30.0 | -CH₂-CH₂-COO- |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H Stretch (Secondary Amine) |

| 2850-2950 | Strong | C-H Stretch (Aliphatic) |

| 1735-1750 | Strong | C=O Stretch (Ester) |

| 1160-1210 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z Value | Ion | Source |

| 171 | [M]⁺ | Experimental (Methyl 3-(piperidin-1-yl)propanoate) |

| 172.13321 | [M+H]⁺ | Predicted (this compound HCl) |

| 194.11515 | [M+Na]⁺ | Predicted (this compound HCl) |

| 98 | [C₅H₁₀N]⁺ | Fragmentation of Piperidine Ring (Isomer Data) |

| 84 | [C₅H₁₀]⁺ | Fragmentation of Piperidine Ring (Isomer Data) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Sample Introduction: The sample is introduced into the ion source. For GC-MS, the sample is first vaporized and separated on a GC column. For LC-MS, the sample is dissolved in a suitable solvent and separated on an LC column.

-

Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structural Elucidation of Novel Piperidine Propanoate Esters

The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1][2] Novel piperidine propanoate esters are a class of compounds with significant potential in drug discovery.[3] Accurate and unambiguous structural elucidation is a critical step in their development, ensuring the correct molecular architecture is established before further biological evaluation. This guide provides a comprehensive overview of the modern analytical techniques and workflows employed to determine the structure of these novel esters.

Overall Strategy for Structural Elucidation

The process of determining the structure of a novel compound is a systematic workflow. It begins with the synthesis and purification of the target molecule, followed by a series of spectroscopic analyses.[4] Each analytical technique provides a unique piece of the structural puzzle. By combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, a proposed structure can be confidently assigned. For absolute confirmation of stereochemistry and solid-state conformation, single-crystal X-ray diffraction is the definitive method.[4][5]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic chemistry - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Exploratory Reactions of Methyl 3-(piperidin-4-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(piperidin-4-yl)propanoate is a versatile bifunctional molecule incorporating a reactive secondary amine within a piperidine ring and a methyl ester functionality. This unique structural combination renders it a valuable building block in synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical applications. Its strategic importance is underscored by its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the potent opioid analgesic Remifentanil and novel NLRP3 inflammasome inhibitors. This technical guide provides a comprehensive overview of the exploratory reactions of this compound, detailing experimental protocols for key transformations and presenting quantitative data for a range of reactions. The guide is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering insights into the chemical reactivity and synthetic utility of this important scaffold.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its prevalence is attributed to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for engaging with biological targets. This compound, with its accessible secondary amine and ester group, offers two distinct points for chemical modification, making it an ideal starting material for the synthesis of diverse compound libraries.

This guide will explore a range of reactions targeting the secondary amine of the piperidine ring, including N-alkylation, N-acylation, and reductive amination. Furthermore, more advanced applications of this versatile intermediate in constructing complex heterocyclic systems, such as in the synthesis of Remifentanil and spiro-piperidines, will be discussed. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are provided to facilitate the practical application of this knowledge in a laboratory setting.

Core Reactions and Methodologies

The reactivity of this compound is dominated by the nucleophilic character of the secondary amine in the piperidine ring. This section details the most common and synthetically useful transformations involving this functional group.

N-Alkylation

N-alkylation of the piperidine nitrogen is a fundamental transformation for introducing diverse substituents. This reaction typically proceeds via nucleophilic substitution with an alkyl halide in the presence of a base.

Experimental Protocol: N-Alkylation with an Alkyl Halide

A general procedure for the N-alkylation of a piperidine derivative involves the following steps:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent such as acetonitrile or DMF (approximately 0.1 M concentration).

-

Addition of Base and Alkylating Agent: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 equivalents), to the solution. Subsequently, add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, filter off any inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated product.

Quantitative Data for Representative N-Alkylation Reactions

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl Acrylate | - | Methanol | Reflux | 4 | 88 | [1] |

| 3-Chloropropionitrile | K₂CO₃ | Methyl Ethyl Ketone | 80 | 18 | High | [2] |

Reaction Scheme: N-Alkylation

Caption: General scheme for the N-alkylation of this compound.

N-Acylation

N-acylation introduces an amide functionality, which is a common motif in pharmaceuticals. This reaction is typically performed using an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Experimental Protocol: N-Acylation with an Acyl Chloride

The following is a general procedure for the N-acylation of a piperidine derivative:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 0.1 M). Add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.[3][4]

Quantitative Data for a Representative N-Acylation Reaction

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Propionyl Chloride | - | - | - | - | - | [2] |

Note: Specific yield data for the N-acylation of this compound was not explicitly found in the provided search results, but the linked references describe the general procedure.

Reaction Workflow: N-Acylation

Caption: Experimental workflow for the N-acylation of this compound.

Advanced Synthetic Applications

This compound serves as a crucial starting material for the synthesis of more complex and medicinally relevant molecules.

Synthesis of Remifentanil Intermediate

This compound is a key precursor in some synthetic routes to Remifentanil, a potent, short-acting synthetic opioid.[5] A critical step in these syntheses is the Strecker-type reaction.

Experimental Protocol: Strecker-type Reaction for Remifentanil Intermediate Synthesis

A reported procedure for the synthesis of a key intermediate, 3-(4-phenylamino-4-cyano-1-piperidine)propanoic acid methyl ester, is as follows:[1]

-

Reaction Setup: To a stirred mixture of 3-(4-oxo-1-piperidine)propanoic acid, methyl ester (an N-alkylated derivative of a 4-piperidone, conceptually similar to the starting material) (0.97 mol), aniline (1.57 mol), and acetic acid (2.54 mol) in methanol, add a solution of potassium cyanide (1.02 mol) in water dropwise at room temperature.[1]

-

Reaction Conditions: The mixture is stirred at 60 °C for four hours.[1]

-

Work-up and Purification: The mixture is cooled and basified. After addition of water, the mixture is stirred overnight, filtered, and the solid is washed to yield the product.[1]

Quantitative Data for Strecker-type Reaction

| Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-(4-oxo-1-piperidine)propanoic acid, methyl ester, Aniline | KCN, Acetic Acid | Methanol/Water | 60 | 4 | 45 | [1] |

Logical Relationship: Synthesis of Remifentanil Intermediate

Caption: Key step in the synthesis of a Remifentanil intermediate.

Synthesis of Spiro-piperidines

Spiro-piperidines are an important class of compounds in medicinal chemistry due to their rigid three-dimensional structures. While a direct synthesis from this compound was not found, related piperidine derivatives can be used to construct spirocyclic systems, often through intramolecular reactions.[6][7]

Conceptual Pathway: Synthesis of Spiro-piperidines

The synthesis of spiro-piperidines often involves the formation of the piperidine ring on a pre-existing carbocyclic or heterocyclic ring, or vice versa.[7] A plausible, though not explicitly detailed in the search results for the title compound, approach could involve functionalizing the propanoate side chain to enable an intramolecular cyclization onto the piperidine ring or an adjacent atom.

Logical Diagram: General Strategies for Spiro-piperidine Synthesis

Caption: Two primary strategies for the synthesis of spiro-piperidines.

Other Exploratory Reactions

The versatility of this compound extends to other important organic transformations.

Reductive Amination

The secondary amine of this compound can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Conceptual Protocol: Reductive Amination

A general procedure would involve:

-

Mixing this compound with a carbonyl compound (aldehyde or ketone).

-

In-situ formation of an iminium ion intermediate.

-

Reduction of the iminium ion with a suitable reducing agent, such as sodium triacetoxyborohydride, to yield the tertiary amine.[8]

Michael Addition

The secondary amine can act as a nucleophile in a Michael addition reaction with α,β-unsaturated carbonyl compounds.[9]

Conceptual Protocol: Michael Addition

-

Reaction of this compound with an α,β-unsaturated ketone or ester.

-

The reaction is typically carried out in a suitable solvent, and a base may be used to facilitate the reaction.

Pictet-Spengler Reaction

While not directly applicable to this compound itself, derivatives where the piperidine nitrogen is part of a larger, suitable aromatic system (like a tryptamine derivative) could potentially undergo the Pictet-Spengler reaction to form complex polycyclic structures.[10][11][12]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, enabling the efficient construction of diverse and complex molecular scaffolds. This guide has provided an in-depth overview of its key exploratory reactions, including detailed protocols for fundamental transformations like N-alkylation and N-acylation, and highlighted its application in the synthesis of important pharmaceutical agents such as Remifentanil. The exploration of more advanced synthetic strategies, such as the formation of spiro-piperidines, further underscores the broad utility of this compound. It is anticipated that the information presented herein will serve as a valuable resource for researchers, facilitating the continued exploration and application of this compound in the development of novel therapeutics.

References

- 1. EP1867635A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]

- 2. US10844014B2 - Intermediates for the preparation of remifentanil hydrochloride - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. US20200131127A1 - Intermediates for the preparation of remifentanil hydrochloride - Google Patents [patents.google.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]

- 12. The Pictet-Spengler Reaction [ebrary.net]

A Technical Guide to the Biological Activity Screening of Substituted Piperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic pharmaceuticals. Its inherent conformational flexibility and ability to engage in various biological interactions have established it as a cornerstone in medicinal chemistry. Substituted piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neurological effects. This technical guide provides an in-depth overview of the screening methodologies, data interpretation, and key signaling pathways associated with the biological evaluation of these promising compounds.

Anticancer Activity of Substituted Piperidine Compounds

Substituted piperidines have emerged as potent agents in oncology research, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of crucial signaling pathways that govern cell proliferation, survival, and apoptosis.[1][2]

Data Presentation: In Vitro Anticancer Activity

The cytotoxic and growth-inhibitory effects of various piperidine derivatives are summarized below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [3] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [3] | |

| Compound 17a | PC3 | Prostate | 0.81 | [3] |

| MGC803 | Gastric | 1.09 | [3] | |

| MCF-7 | Breast | 1.30 | [3] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [3][4] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [3][4] | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [3][4] | |

| PC-3 | Prostate | <25 (GI50, µg/mL) | [3] | |

| Piperidine-dihydropyridine hybrid | A-549 | Lung | 15.94 - 48.04 | [5] |

| MCF-7 | Breast | 24.68 - 59.12 | [5] | |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 | Lung | 32.43 | [6][7] |

Key Signaling Pathways in Cancer

Piperidine and its derivatives have been shown to regulate several critical signaling pathways implicated in cancer progression.[1][2] These compounds can induce apoptosis and inhibit cell proliferation and migration by targeting key proteins in these cascades.[1][8]

Experimental Protocols: Anticancer Assays

A standardized workflow is crucial for the reliable screening of anticancer activity.

MTT Assay [3]

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the piperidine derivative. Include a vehicle control (e.g., DMSO). Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Sulforhodamine B (SRB) Assay [3][4]

-

Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol, followed by a 48-hour incubation period.

-

Cell Fixation: Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Staining: Discard the supernatant, wash the plates five times with deionized water, and air-dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

-

Washing and Solubilization: Remove the unbound SRB by washing the plates five times with 1% acetic acid and then air-drying. Solubilize the bound stain with 200 µL of 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. Determine the GI50 value from the dose-response curves.

Antimicrobial Activity of Substituted Piperidine Compounds

Piperidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11]

Data Presentation: In Vitro Antimicrobial Activity

The antimicrobial efficacy is typically evaluated by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition.

Antibacterial Activity

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate (1) | Staphylococcus aureus | 10 (at 10 µL), 14 (at 20 µL) | - | [12] |

| Escherichia coli | 9 (at 10 µL), 13 (at 20 µL) | - | [12] | |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)- phenyl)- acrylate (2) | Staphylococcus aureus | 12 (at 10 µL), 16 (at 20 µL) | - | [12] |

| Escherichia coli | 11 (at 10 µL), 15 (at 20 µL) | - | [12] | |

| Piperidine-substituted halogenobenzene derivatives (Compounds 3, 5, 6, 7) | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae | - | 32–512 | [10] |

| Compound 12a | Penicillin-resistant Staphylococcus pneumonia and Staphylococcus agalactiae | - | Two to threefold more potent than linezolid | [13] |

Antifungal Activity

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Piperidin-4-one thiosemicarbazone derivatives (1b-6b) | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Significant activity | [9] |

| Piperidine-substituted halogenobenzene derivatives (Compounds 5, 6, 7) | Candida albicans | 32–64 | [10] |

Experimental Protocols: Antimicrobial Screening

-

Preparation of Inoculum: Suspend test strains in Mueller-Hinton Broth (MHB) to a final density of 5 x 10⁵ CFU/mL.

-

Compound Dilution: Dissolve the test compounds in 100% DMSO and prepare twofold serial dilutions in a 96-well microtiter plate to achieve final concentrations ranging from, for example, 1–512 µg/mL.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates for 18–24 hours at 37°C for bacteria and for 48 hours at 30°C for yeast-like fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that prevents visible growth.

-

Culture Preparation: Inoculate agar plates with the test bacterial or fungal cultures.

-

Disc Preparation: Impregnate sterile filter paper discs (6 mm diameter) with known concentrations of the synthesized compounds (e.g., 10 µL and 20 µL of a 10 mg/mL solution).

-

Placement of Discs: Place the discs on the surface of the inoculated agar plates.

-

Incubation: Incubate the plates at 37°C for 24-48 hours.

-

Measurement: Measure the diameter of the zone of inhibition in millimeters.

Neurological Activity of Substituted Piperidine Compounds

The piperidine nucleus is a key structural feature in many neuroactive compounds, and its derivatives are being actively investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[14][15][16] Their mechanisms of action often involve the modulation of key enzymes and receptors in the central nervous system.[17]

Potential Therapeutic Targets

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.[17]

-

Monoamine Oxidase (MAO) Inhibition: MAO inhibitors can increase the levels of neurotransmitters like serotonin and dopamine, showing potential for treating depression and Parkinson's disease.[18]

-

γ-Secretase Inhibition: This enzyme is involved in the production of β-amyloid plaques, a hallmark of Alzheimer's disease.[19]

Signaling Pathways in Neurodegenerative Diseases

The therapeutic effects of piperidine derivatives in neurodegenerative diseases are linked to their ability to modulate specific signaling pathways. For instance, in Alzheimer's disease, the inhibition of γ-secretase can prevent the formation of Aβ42, a key component of amyloid plaques.[19]

Experimental Protocols: Neurological Activity Assays

-

Enzyme Source: Use sources such as mouse brain homogenate for MAO-A and MAO-B.

-

Substrate: Utilize a fluorometric substrate like kynuramine.

-

Incubation: Incubate the enzyme with various concentrations of the piperidine derivatives.

-

Fluorescence Measurement: Measure the fluorescence to determine the rate of substrate conversion.

-

Data Analysis: Calculate the IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Animal Model: Use appropriate animal models, such as rats.

-

Induction of Amnesia: Administer scopolamine to induce memory impairment.

-

Compound Administration: Treat the animals with the test piperidine compound (e.g., 10 mg/kg, p.o.).

-

Behavioral Tests: Conduct behavioral tests (e.g., memory and cognition tasks) to assess the therapeutic effect of the compound.

-

Biochemical Analysis: After the behavioral tests, analyze brain tissue for levels of relevant biomarkers, such as acetylcholine.

This guide provides a foundational framework for the biological screening of substituted piperidine compounds. The versatility of the piperidine scaffold continues to inspire the development of novel therapeutic agents, and rigorous, systematic screening is paramount to unlocking their full clinical potential.

References

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nwmedj.org [nwmedj.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. tandfonline.com [tandfonline.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and antibacterial activities of new piperidine substituted (5R)-[1,2,3]triazolylmethyl and (5R)-[(4-F-[1,2,3]triazolyl)methyl] oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]

- 16. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Purity Assessment of Synthesized Methyl 3-(piperidin-4-yl)propanoate

Abstract

The rigorous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. This technical guide provides a comprehensive framework for the initial purity evaluation of Methyl 3-(piperidin-4-yl)propanoate, a key building block in medicinal chemistry. We detail a multi-pronged analytical approach, leveraging orthogonal techniques including chromatography and spectroscopy to ensure a thorough characterization of the compound. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data are summarized in structured tables for clarity, and logical workflows are illustrated using Graphviz diagrams to guide the researcher through the assessment process.

Introduction

This compound (C₉H₁₇NO₂) is a piperidine derivative frequently utilized in the synthesis of more complex molecules.[1] Its molecular structure, featuring a secondary amine and a methyl ester, makes it a versatile intermediate.[2] The purity of this starting material is paramount, as any impurities can carry through subsequent synthetic steps, potentially leading to undesired side products, reduced yields, and complications in biological assays.

An initial purity assessment aims to:

-

Confirm the identity and structure of the synthesized compound.

-

Quantify the purity of the bulk material.

-

Identify and, where possible, quantify any significant impurities, such as residual starting materials, solvents, or reaction by-products.

This guide advocates for an orthogonal approach, where multiple analytical techniques with different separation and detection principles are employed to build a comprehensive and reliable purity profile.

Potential Impurities in Synthesis

While the exact impurity profile depends on the specific synthetic route, common impurities in the synthesis of piperidine derivatives may include:

-

Unreacted Starting Materials: Such as precursors used in the formation of the piperidine ring or in the addition of the propanoate side chain.

-

Reagents and Catalysts: Trace amounts of acids, bases, or metal catalysts used during the reaction.

-

By-products: Molecules formed from side reactions, such as dimers, polymers, or products of incomplete reaction or over-reaction.

-

Residual Solvents: Organic solvents used during the reaction and purification steps (e.g., methanol, dichloromethane, DMF).

-

Degradation Products: Impurities formed if the compound is unstable under the reaction or purification conditions.

Core Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for a robust purity analysis.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying the purity of non-volatile organic molecules and separating them from related impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[3] It provides both retention time and mass spectral data for high-confidence identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural confirmation of the main component and identification of impurities. ¹H NMR is particularly useful for detecting and quantifying residual solvents and other proton-containing impurities.[4]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound. This is often coupled with a chromatographic technique (LC-MS or GC-MS).

-

Karl Fischer Titration: The standard method for accurately determining water content.

Experimental Protocols

The following protocols are representative methodologies for the purity assessment of this compound.

High-Performance Liquid Chromatography (RP-HPLC)

This method is designed to separate the main compound from non-volatile impurities. Given that piperidine derivatives can exhibit poor peak shape, careful method development is key; adjustments to mobile phase pH or the use of ion-pairing agents may be necessary.[5][6]

-

Instrumentation: HPLC system with UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30°C.[5]

-

Detection Wavelength: 210 nm (as the target molecule lacks a strong chromophore).

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is intended for the analysis of residual solvents and other volatile impurities. Headspace sampling is often preferred for residual solvent analysis to avoid contaminating the system with the non-volatile API.[8]

-

Instrumentation: GC system with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

-

Column: 5% Phenyl/95% Methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]

-

Oven Temperature Program:

-

Initial: 40°C, hold for 5 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Injector Temperature: 250°C.

-

Split Ratio: 50:1.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: 35-500 amu.

-

Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO). Seal and vortex.

-

Headspace Parameters: Incubate at 80°C for 20 minutes before injection.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for absolute structural confirmation and to detect impurities that have a different chemical structure from the main component.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[11]

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

¹H NMR Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 5 seconds (to ensure accurate integration for quantification)

-

Number of Scans: 16

-

-

¹³C NMR Parameters:

-

Proton-decoupled

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Data Presentation and Interpretation

All quantitative results should be summarized in clear, concise tables.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₂ | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| Monoisotopic Mass | 171.125928785 Da | [1] |

| Appearance | (Observed) White to off-white solid | N/A |

Table 2: Representative HPLC Purity Analysis Summary

| Peak No. | Retention Time (min) | Area (%) | Identification |

|---|---|---|---|

| 1 | 4.5 | 0.15 | Unknown Impurity |

| 2 | 12.8 | 99.75 | This compound |

| 3 | 15.2 | 0.10 | Unknown Impurity |

| Total | | 100.0 | Purity by Area %: 99.75% |

Table 3: Representative GC-MS Residual Solvent Analysis

| Retention Time (min) | Identification | Concentration (ppm) |

|---|---|---|

| 3.1 | Methanol | 150 |

| 5.8 | Dichloromethane | 50 |

| 9.2 | Toluene | Not Detected |

Table 4: Predicted ¹H NMR Chemical Shift Assignments (in CDCl₃) Note: These are predicted values for interpretation purposes. Actual spectra must be acquired.

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOCH₃ | ~3.67 | Singlet | 3H |

| Piperidine C2, C6 (axial) | ~2.55 | Triplet of doublets | 2H |

| Piperidine C2, C6 (equatorial) | ~3.05 | Doublet | 2H |

| -CH₂-COO | ~2.30 | Triplet | 2H |

| Piperidine C3, C5 (axial) | ~1.25 | Quartet | 2H |

| Piperidine C3, C5 (equatorial) | ~1.75 | Doublet | 2H |

| -CH₂-CH₂-COO | ~1.60 | Quartet | 2H |

| Piperidine C4 | ~1.50 | Multiplet | 1H |

| -NH | ~1.90 (broad) | Singlet | 1H |

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships between different analytical methods.

References

- 1. This compound | C9H17NO2 | CID 10261546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound hydrochloride (C9H17NO2) [pubchemlite.lcsb.uni.lu]

- 3. apps.thermoscientific.com [apps.thermoscientific.com]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 10. policija.si [policija.si]

- 11. repositorio.uam.es [repositorio.uam.es]

Methodological & Application

Application Notes and Protocols: Methyl 3-(piperidin-4-yl)propanoate as a Key Intermediate in Remifentanil Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Remifentanil, a potent, short-acting synthetic opioid analgesic, is widely used in clinical settings for anesthesia and analgesia. Its rapid metabolism by non-specific esterases to an inactive metabolite contributes to its favorable pharmacokinetic profile. A crucial intermediate in several efficient synthetic routes to remifentanil is methyl 3-(piperidin-4-yl)propanoate and its derivatives. This document provides detailed application notes and experimental protocols for the synthesis of remifentanil, focusing on the utilization of this key intermediate.

I. Synthetic Pathway Overview

The synthesis of remifentanil from 4-piperidone involves an initial Aza-Michael addition with methyl acrylate to form methyl 3-(4-oxopiperidin-1-yl)propanoate. This intermediate then undergoes a series of reactions, including a Strecker synthesis to introduce the aniline and cyano functionalities, followed by N-acylation and finally conversion of the nitrile to the methyl ester, yielding remifentanil.

Caption: Synthetic pathway of Remifentanil from 4-piperidone.

II. Quantitative Data

The following table summarizes the yields for the key steps in the synthesis of remifentanil via the this compound intermediate, as reported in various sources.

| Step No. | Reaction | Starting Material | Product | Yield (%) | Reference |

| 1 | Aza-Michael Addition | 4-Piperidone Hydrate Hydrochloride | Methyl 3-(4-oxopiperidin-1-yl)propanoate | 88% | [1][2][3] |

| 1 (alternative) | Microwave-assisted Aza-Michael Addition | 4-Piperidone Hydrochloride | Methyl 3-(4-oxopiperidin-1-yl)propanoate | 76% | [4][5] |

| 2 | Strecker Synthesis | Methyl 3-(4-oxopiperidin-1-yl)propanoate | Methyl 3-(4-cyano-4-phenylaminopiperidin-1-yl)propanoate | 45% | [1][2][3] |

| 3 | N-Acylation | Methyl 3-(4-cyano-4-phenylaminopiperidin-1-yl)propanoate | Methyl 3-(4-cyano-4-(N-phenylpropanamido)piperidin-1-yl)propanoate | 99% | [3] |